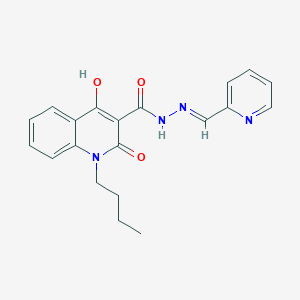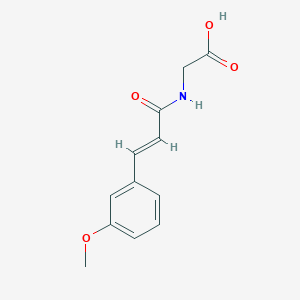![molecular formula C23H19FN2OS B11212802 2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11212802.png)
2-[(3-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a sulfanyl group attached to a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with thiol-containing reagents under suitable conditions.
Attachment of the fluorophenyl and phenylethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinazolinone derivatives, including this compound, have shown potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Medicine: This compound has been investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
3-[(3-fluorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one: This compound shares a similar core structure but differs in the substituents attached to the quinazolinone ring.
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one: This compound has a similar structure but with different positions of the fluorophenyl and phenylethyl groups.
The uniqueness of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H19FN2OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H19FN2OS/c24-19-10-6-9-18(15-19)16-28-23-25-21-12-5-4-11-20(21)22(27)26(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
YGIIZZKPZAZGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11212721.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11212726.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212735.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11212739.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11212743.png)
![N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11212750.png)

![9-(4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11212776.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11212777.png)
![4-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11212782.png)
![7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11212785.png)
![5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11212797.png)

![1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11212809.png)
